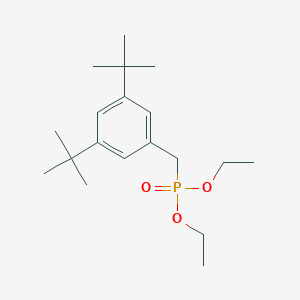![molecular formula C10H9NO5 B13691593 2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13691593.png)
2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the family of benzo[d][1,3]dioxin-4-ones. These compounds are known for their diverse applications in medicinal, agricultural, and synthetic chemistry . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one can be achieved through various methods. One common approach involves the reaction of salicylic acid with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . This reaction proceeds at room temperature and yields the desired product in moderate to good yields.
Another method involves the use of dichloromethane as a methylene donor under catalyst-free conditions with potassium phosphate . This approach is advantageous due to its simplicity and the use of readily available reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its antiplasmodial and cytotoxic properties.
Industry: Utilized in the development of insecticides, crop protection agents, and fungicides.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For example, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription . Its antiplasmodial activity is attributed to its ability to disrupt the parasite’s metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxane: Another member of the benzo[d][1,3]dioxin family with applications in medicinal and agrochemical research.
4H-Benzo[d][1,3]oxazine: A related compound with biological activities and synthetic applications.
1,3-Oxathiine: Known for its use in the synthesis of insecticides and fungicides.
Uniqueness
2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one stands out due to its unique combination of a nitro group and a dioxinone core, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Eigenschaften
Molekularformel |
C10H9NO5 |
|---|---|
Molekulargewicht |
223.18 g/mol |
IUPAC-Name |
2,2-dimethyl-8-nitro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C10H9NO5/c1-10(2)15-8-6(9(12)16-10)4-3-5-7(8)11(13)14/h3-5H,1-2H3 |
InChI-Schlüssel |
DQCQWSVWXUSHHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2=C(C=CC=C2[N+](=O)[O-])C(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13691519.png)



![Benzyl 4-[2-(Boc-amino)acetamido]butanoate](/img/structure/B13691551.png)







